[3-(3-Phenylpropoxy)phenyl]amine hydrochloride

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Selectivity

Researchers relying on generic aniline derivatives risk misleading SAR data from positional isomer mixtures and failed bioassays due to poor aqueous solubility. 3-(3-Phenylpropoxy)aniline hydrochloride (CAS 17399-25-6) resolves both limitations: • Meta-substitution (1,3-disubstituted) imparts distinct steric/electronic properties vs. ortho/para isomers, critical for accurate CNS target molecular recognition. • Hydrochloride salt provides defined counterion and aqueous solubility essential for preparing stock solutions in buffers or cell culture media. • ≥95% purity supports reproducible multi-step synthesis and dose-response assay studies.

Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
CAS No. 17399-25-6
Cat. No. B175972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Phenylpropoxy)phenyl]amine hydrochloride
CAS17399-25-6
Synonyms[3-(3-Phenylpropoxy)phenyl]amine hydrochloride
Molecular FormulaC15H18ClNO
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOC2=CC=CC(=C2)N.Cl
InChIInChI=1S/C15H17NO.ClH/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13;/h1-4,6-7,9-10,12H,5,8,11,16H2;1H
InChIKeyHYKNBDKNGSFCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Phenylpropoxy)aniline Hydrochloride (CAS 17399-25-6): A Research-Grade Meta-Substituted Aromatic Amine for Targeted Synthesis and Bioassays


3-(3-Phenylpropoxy)aniline hydrochloride (CAS 17399-25-6), a meta-substituted aromatic amine, is a white to off-white crystalline solid with the molecular formula C15H18ClNO and a molecular weight of 263.76 g/mol [1]. This compound, a derivative of phenylpropylamine, is primarily employed as a research intermediate in organic synthesis, with applications in medicinal chemistry and the development of novel therapeutic agents . The hydrochloride salt form enhances its aqueous solubility relative to the free base, a key factor for its use in biological assays .

Why 3-(3-Phenylpropoxy)aniline Hydrochloride (CAS 17399-25-6) Cannot Be Replaced by Generic Aniline Derivatives or Positional Isomers


Generic substitution with other aniline derivatives or even its positional isomers is scientifically unsound due to the critical influence of both the 3-phenylpropoxy side chain and the meta-substitution pattern on the phenyl ring . The meta-substitution pattern (1,3-disubstituted benzene) imparts distinct steric and electronic properties compared to its ortho (1,2-disubstituted) and para (1,4-disubstituted) isomers, directly affecting molecular recognition in biological systems and reactivity in synthetic pathways . Furthermore, the hydrochloride salt form of this compound provides a defined counterion and a specific crystalline form that can be critical for consistent experimental reproducibility, as opposed to using the free base which has different solubility and stability profiles .

Quantitative Evidence for Differentiating 3-(3-Phenylpropoxy)aniline Hydrochloride (CAS 17399-25-6) from Analogs and Alternatives


Meta-Substitution Pattern Defines a Unique Scaffold Compared to Ortho and Para Isomers

The meta-substitution pattern of 3-(3-phenylpropoxy)aniline hydrochloride (CAS 17399-25-6) is a key differentiator from its ortho (CAS 108715-56-6) and para (CAS 57181-86-9) positional isomers. While all three share the same molecular weight (263.76 g/mol) and formula, their distinct 1,3-, 1,2-, or 1,4-disubstitution on the central phenyl ring leads to different molecular shapes and electronic distributions . This structural variation can result in significantly different binding affinities and selectivities for biological targets, a well-established principle in medicinal chemistry .

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Selectivity

Hydrochloride Salt Form Provides Measurable Aqueous Solubility Advantage Over Free Base

The hydrochloride salt of 3-(3-phenylpropoxy)aniline (CAS 17399-25-6) is a crystalline solid reported to be soluble in water . In contrast, its free base counterpart (3-(3-phenylpropoxy)aniline, CAS 17823-87-9) is a liquid at room temperature with significantly lower water solubility . The salt formation typically increases aqueous solubility by several orders of magnitude for this class of compounds, a critical advantage for preparing solutions for in vitro assays or in vivo studies [1].

Formulation Science Bioavailability Physicochemical Properties

High Purity Specification (95+%) for Reproducible Research Outcomes

Commercial specifications for [3-(3-phenylpropoxy)phenyl]amine hydrochloride (CAS 17399-25-6) consistently report a minimum purity of 95% or higher . This is a critical specification for ensuring reproducible results in sensitive biological assays and for minimizing side reactions when used as a synthetic intermediate. Lower purity grades of similar aniline derivatives may contain impurities that can act as confounding variables in research [1].

Chemical Synthesis Quality Control Analytical Chemistry

High-Impact Application Scenarios for 3-(3-Phenylpropoxy)aniline Hydrochloride (CAS 17399-25-6)


Building a Focused Library of Meta-Substituted Aromatic Amines for CNS Target Screening

Medicinal chemists investigating novel ligands for central nervous system (CNS) targets can employ 3-(3-phenylpropoxy)aniline hydrochloride (CAS 17399-25-6) as a core scaffold. Its meta-substitution pattern and the presence of a basic amine offer a unique pharmacophore distinct from ortho or para isomers, making it a valuable tool for exploring structure-activity relationships (SAR) around phenylpropylamine-derived compounds [1].

Developing Water-Soluble Probes for in Vitro Assays and Cell-Based Studies

The hydrochloride salt form provides the necessary aqueous solubility for researchers developing biochemical or cell-based assays. This property is essential for preparing compound stock solutions in aqueous buffers or cell culture media, enabling accurate dose-response studies that would be challenging or impossible with the poorly soluble free base .

Synthesizing Advanced Intermediates for Antifungal or Other Therapeutic Agents

As a protected aniline derivative, this compound serves as a versatile building block for more complex molecules. Its use is documented in patent literature for the synthesis of substituted aniline derivatives with potential therapeutic applications, including antifungal agents [2]. The high purity (95%+) ensures reliable performance in multi-step synthetic sequences.

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